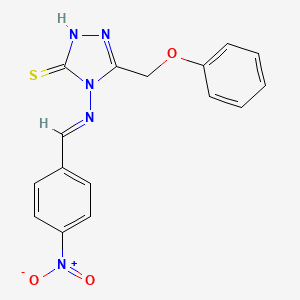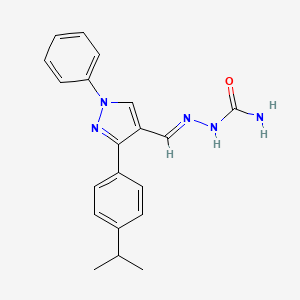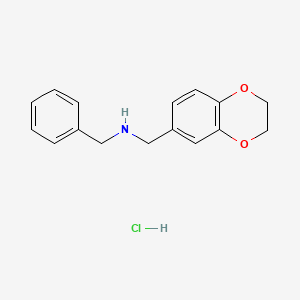![molecular formula C16H14N4OS B5563190 3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)
3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H14N4OS and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.08883226 g/mol and the complexity rating of the compound is 489. The solubility of this chemical has been described as 2.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications : One of the significant applications of tetrahydrobenzothienopyrimidine derivatives includes their potential as antimicrobial agents. Compounds synthesized from the tetrahydrobenzothienopyrimidine scaffold have shown promising results against various strains of bacteria and fungi. For instance, certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens responsible for hospital-acquired infections. These findings suggest the compound's role in addressing the growing concern of antibiotic resistance by offering new chemical structures for antimicrobial drug development (Soliman et al., 2009).
Antitumor Activities : Research into the antitumor properties of 3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has uncovered their potential in cancer therapy. Specific derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including liver, colon, and lung cancer cells. Some compounds demonstrated superior antitumor activity compared to standard chemotherapy agents, highlighting the therapeutic potential of these derivatives in oncology (Insuasty et al., 2013).
Synthesis and Structural Exploration : The chemical versatility of this compound allows for the synthesis of a wide range of derivatives with varied biological activities. Researchers have developed novel synthetic approaches to create diverse structures, including pyrido and thienopyrimidine derivatives. These synthetic strategies are crucial for discovering new biological activities and optimizing the compound's properties for potential pharmaceutical applications (Pokhodylo et al., 2015).
Antibacterial and Antifungal Potency : Further studies have focused on the compound's ability to inhibit the growth of both bacterial and fungal pathogens. New derivatives have been synthesized and tested for their antimicrobial efficacy, revealing significant activity against a range of microorganisms. This research underscores the potential of tetrahydrobenzothienopyrimidine derivatives in developing new treatments for infectious diseases (Mittal et al., 2011).
Eigenschaften
IUPAC Name |
3-[(E)-pyridin-4-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16-14-12-3-1-2-4-13(12)22-15(14)18-10-20(16)19-9-11-5-7-17-8-6-11/h5-10H,1-4H2/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGIOMVGUGKYHZ-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B5563128.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5563129.png)


![4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE](/img/structure/B5563179.png)
![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)
![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)
![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)
![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)
![4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5563206.png)
![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)
![(4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5563213.png)
